molecular formula C7H13NO2 B112591 Ethyl 1-(aminomethyl)cyclopropanecarboxylate CAS No. 400840-94-0

Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Cat. No. B112591
M. Wt: 143.18 g/mol
InChI Key: AYTOKAZVIPSHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a compound related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a key enzyme in the biosynthesis of the plant hormone ethylene. Ethylene plays a crucial role in the initiation of fruit ripening and regulating many developmental processes in plants . The compound is structurally related to ACC and its derivatives, which have been the subject of extensive research due to their biological activity and potential agricultural applications .

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been achieved through various methods. For instance, the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid involved cycloalkylation of dimethyl malonate with epichlorohydrin and subsequent Hofmann rearrangement . Another synthesis approach for a fluorinated analog of

Scientific Research Applications

Affinity Purification Techniques and Antibody Generation

Ethyl 1-(aminomethyl)cyclopropanecarboxylate has been explored in the context of affinity purification techniques and antibody generation. Its structural analogue, 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, shows potential in these areas due to its role as a precursor to the plant growth hormone ethylene (Pirrung, Dunlap, & Trinks, 1989).

Enzyme Inhibition

Studies have shown that derivatives of 1-aminocyclopropanecarboxylic acid, similar to Ethyl 1-(aminomethyl)cyclopropanecarboxylate, are significant in inhibiting enzymes. The cyclopropyl group in these compounds contributes to the selective inhibition of enzymes, showcasing their biological activity and potential in enzyme study and inhibition (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

Ethylene Biosynthesis Research

Ethyl 1-(aminomethyl)cyclopropanecarboxylate and its analogues play a critical role in ethylene biosynthesis research. Ethylene is vital for various plant processes, and these compounds serve as precursors or modulators in the biosynthetic pathways. The research includes studying the conversion of these compounds into ethylene and understanding their role in plant physiology and development (Hoffman, Yang, & McKeon, 1982).

Polymer Chemistry

In polymer chemistry, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound similar to Ethyl 1-(aminomethyl)cyclopropanecarboxylate, has been oligomerized using horseradish peroxidase as a catalyst. This process demonstrates the potential of these compounds in the synthesis and manipulation of polymers (Pang, Ritter, & Tabatabai, 2003).

Ethylene-Independent Growth Regulation

Recent studies indicate that compounds like Ethyl 1-(aminomethyl)cyclopropanecarboxylate play a signaling role independent of ethylene biosynthesis in plants. This suggests a broader application in regulating plant development and could lead to novel agricultural practices (Polko & Kieber, 2019).

Safety And Hazards

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is labeled with the signal word “Danger” and is associated with the hazard statements H226 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also recommended to wear suitable protective clothing and eye protection .

properties

IUPAC Name

ethyl 1-(aminomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTOKAZVIPSHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467157
Record name Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(aminomethyl)cyclopropanecarboxylate

CAS RN

400840-94-0
Record name Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 500-mL Parr shaker vessel, Raney nickel (750 mg) was added to MeOH (30 mL). Ethyl 1-cyanocyclopropanecarboxylate (Aldrich; 2.0 g, 14.38 mmol) was added and the resulting mixture was shaken vigorously under an H2 atmosphere (50 psi) for 24 h. The mixture was subsequently filtered through Celite, washing the Celite pad with MeOH (2×20 mL). The combined filtrates were concentrated in vacuo to provide ethyl 1-(aminomethyl)cyclopropanecarboxylate (1.5 g, 10.48 mmol, 73% yield): 1H NMR (400 MHz, CDCl3): δ 4.13 (q, 2H, J=7.2 Hz), 3.67 (s, 1H), 3.44 (s, 1H), 2.74 (br s, 2H), 1.27-1.21 (m, 5H), 0.80-0.74 (m, 2H). m/z (ESI, +ve) 144.4 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution in ethanol (127 mL) of the compound (14.0 g) obtained in step (1) above, a Raney nickel catalyst (about 2.8 g) was added. In a hydrogen atmosphere, the mixture was stirred at room temperature for 12 hours and further stirred at 40° C. for 12 hours. After being cooled to room temperature, the reaction mixture was filtered through Celite (registered trademark) and the filtrate was concentrated under reduced pressure. The resulting precipitate was recovered by filtration and washed with ethanol. The filtrate was concentrated to give the titled compound as a red oil (13.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
127 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl1-cyanocyclopropane-1-carboxylate (Aldrich; 76.45 g, 550 mmol), Platinum Oxide (7.5 g) and Acetic acid (1 L) were combined then stirred at room temperature under hydrogen at 4 bar pressure for 8 hours. The reaction mixture was filtered and the filtrate concentrated in vacuo to give the title compound as a colourless oil containing 4.5 equivalents of acetic acid. (115 g, 51%)
Quantity
76.45 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 1-cyanocyclopropanecarboxylate (1 g, 7.18 mmol) in ethanol-water-conc. ammonia solution (7 ml-350 μl-1 ml) was added raney nickel (ca. 350 μl) and the mixture was sittred for 24 hr at 50° C. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo to obtain the title compound (690 mg, 67%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 μL
Type
catalyst
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.